Lipophilicity Shift: 3‑Methyl Group Elevates XLogP3 Compared to the Des‑Methyl Analog
The XLogP3 of 6,8‑dichloro-3‑methylimidazo[1,5‑a]pyrazine is 3.1 [1], whereas the des‑methyl analog 6,8‑dichloroimidazo[1,5‑a]pyrazine exhibits a computed LogP of 2.04 . This represents a calculated ΔLogP of +1.06, indicating substantially higher lipophilicity conferred solely by the 3‑methyl substituent. Such a shift is expected to influence membrane permeability, aqueous solubility, and plasma protein binding in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 6,8-Dichloroimidazo[1,5-a]pyrazine, LogP = 2.04 |
| Quantified Difference | ΔLogP = +1.06 (target more lipophilic) |
| Conditions | Computed values; target from PubChem (XLogP3), comparator from vendor-provided calculated LogP |
Why This Matters
A >1 log unit increase in lipophilicity can significantly alter a compound's absorption, distribution, and off-target binding profile, making the methylated version a distinctly different starting point for medicinal chemistry optimization.
- [1] PubChem Compound Summary for CID 118649273, 6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine. National Center for Biotechnology Information (2026). View Source
